molecular formula C49H102IN B12550405 N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide CAS No. 862855-14-9

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide

Cat. No.: B12550405
CAS No.: 862855-14-9
M. Wt: 832.2 g/mol
InChI Key: FPLGPDSXCDPVAS-UHFFFAOYSA-M
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Description

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which is balanced by an iodide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide typically involves the quaternization of N,N-dihexadecyl-N-methylhexadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The general reaction scheme is as follows:

  • Dissolve N,N-dihexadecyl-N-methylhexadecan-1-amine in an organic solvent.
  • Add methyl iodide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent like diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents and mild heating.

    Ion-Exchange Reactions: These reactions can occur in aqueous solutions where the iodide ion is exchanged with other anions like chloride or bromide.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Ion-Exchange Reactions: The products are new quaternary ammonium salts with the exchanged anions.

Scientific Research Applications

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

    Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The long hydrophobic alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to the solubilization of hydrophobic compounds and the disruption of microbial cell membranes, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride
  • N,N-Dihexadecyl-N-methylhexadecan-1-aminium bromide
  • Trihexadecylmethylammonium chloride

Uniqueness

N,N-Dihexadecyl-N-methylhexadecan-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion can also participate in specific ion-exchange reactions that are not possible with other halides.

Properties

CAS No.

862855-14-9

Molecular Formula

C49H102IN

Molecular Weight

832.2 g/mol

IUPAC Name

trihexadecyl(methyl)azanium;iodide

InChI

InChI=1S/C49H102N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1

InChI Key

FPLGPDSXCDPVAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

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